molecular formula C9H19NO3 B13492497 Ethyl 2-amino-6-methoxyhexanoate

Ethyl 2-amino-6-methoxyhexanoate

Cat. No.: B13492497
M. Wt: 189.25 g/mol
InChI Key: GTUFSTMBAADYAK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methoxyhexanoate is an organic compound that belongs to the class of esters and amines. It features both an ester functional group and an amine functional group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-6-methoxyhexanoate can be synthesized through a multi-step process involving the esterification of a carboxylic acid and the subsequent introduction of an amino group. One common method involves the reaction of 6-methoxyhexanoic acid with ethanol in the presence of a strong acid catalyst to form the ester. This ester is then subjected to reductive amination using ammonia or an amine source to introduce the amino group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification followed by amination. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methoxyhexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-amino-6-methoxyhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-methoxyhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminohexanoate: Lacks the methoxy group, making it less versatile in certain reactions.

    Methyl 2-amino-6-methoxyhexanoate: Has a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.

    Ethyl 2-amino-6-hydroxyhexanoate:

Uniqueness

This compound is unique due to the presence of both an amino group and a methoxy group, which provide distinct reactivity and functionality. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

ethyl 2-amino-6-methoxyhexanoate

InChI

InChI=1S/C9H19NO3/c1-3-13-9(11)8(10)6-4-5-7-12-2/h8H,3-7,10H2,1-2H3

InChI Key

GTUFSTMBAADYAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCOC)N

Origin of Product

United States

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